3-(heptylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
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Overview
Description
3-(heptylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione. It is also known as Etiracetam or Etiracetamum. This compound is widely used in scientific research for its potential cognitive-enhancing effects. The purpose of
Mechanism of Action
The exact mechanism of action of 3-(heptylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to enhance cognitive function by increasing the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase the expression of genes involved in synaptic plasticity and neurotrophic factor signaling in the brain. It may also enhance glucose uptake and metabolism in brain cells, leading to increased energy production and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(heptylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its potential cognitive-enhancing effects. It can be used to study the underlying mechanisms of learning and memory and to develop new treatments for cognitive disorders. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-(heptylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of focus is the development of new therapeutic applications for cognitive disorders, including Alzheimer's disease and dementia. Another area of research is the exploration of novel compounds with similar or improved cognitive-enhancing effects. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 3-(heptylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of ethyl acetoacetate with heptylamine in the presence of acetic anhydride, followed by the reaction of the resulting product with 4-propoxybenzaldehyde. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
3-(heptylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and human studies. It also has potential therapeutic applications in the treatment of Alzheimer's disease, dementia, and other cognitive disorders.
properties
IUPAC Name |
3-(heptylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-5-6-7-8-13-21-18-15-19(23)22(20(18)24)16-9-11-17(12-10-16)25-14-4-2/h9-12,18,21H,3-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGAWQYYPYSGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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